

Carba-NAD: An In-depth Technical Guide to a Non-reactive Substrate Analogue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carba-NAD**

Cat. No.: **B1260728**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carba-NAD** (carbanicotinamide adenine dinucleotide), a crucial tool in the study of NAD⁺-dependent enzymes. Due to its unique chemical structure, **Carba-NAD** serves as an unreactive analogue of nicotinamide adenine dinucleotide (NAD⁺), making it an invaluable asset for investigating the roles of NAD⁺ in various biological processes. This guide details its properties, applications, and the experimental protocols for its use.

Core Concepts: The Unreactive Nature of Carba-NAD

Carba-NAD is a synthetic analogue of NAD⁺ where the ribose moiety of the nicotinamide riboside is replaced by a 2,3-dihydroxycyclopentane ring.^[1] This seemingly subtle modification has a profound impact on its chemical reactivity. The substitution of the ribofuranose oxygen with a methylene group renders the glycosidic bond to the nicotinamide ring resistant to enzymatic cleavage.^{[2][3]} This resistance to hydrolysis by NAD⁺-consuming enzymes, such as NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs), is the cornerstone of its utility in research.^{[2][3]}

While being catalytically inert in reactions that involve the transfer of the ADP-ribose moiety, **Carba-NAD** often retains the ability to bind to the NAD⁺ binding sites of these enzymes.^{[3][4]}

This allows it to act as a competitive inhibitor or a stable ligand for structural and biophysical studies, effectively "trapping" the enzyme in its NAD⁺-bound state.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of **Carba-NAD** and its diastereomer, **pseudocarba-NAD**, with various NAD⁺-dependent enzymes.

Table 1: Inhibition Constants (K_i and IC₅₀)

Enzyme	Analogue	Inhibition Type	K _i / IC ₅₀ (μM)	Species	Reference(s)
CD38 (recombinant)	pseudocarba-NAD	Competitive	148	Human	[1] [5]
CD38 (cell-surface)	pseudocarba-NAD	Competitive	180	Human (Jurkat cells)	[1] [5]
NAD ⁺ glycohydrolase	pseudocarba-NAD	Non-competitive	K _{iS} = 47, K _{ii} = 198	Dog (spleen)	[1] [5]
CD38	Carba-NAD	No significant inhibition up to 1000 μM	Mouse		[1] [5]
cADP-ribose synthetase	Carba-NAD	No significant inhibition up to 1000 μM	Aplysia californica		[1] [5]
PARP-1	Carba-NAD	Modest inhibition	> 685	Not specified	[6]

Table 2: Kinetic Parameters (K_m and V_{max}) for Dehydrogenases

Enzyme	Substrate	K _m	V _{max}	Conditions	Reference(s))
Alcohol Dehydrogenase	Carba-NAD	Similar to NAD ⁺	Similar to NAD ⁺	Not specified	[7]
Alcohol Dehydrogenase	Ethanol	9.7 mM	50 µmoles min ⁻¹	pH 9.0	[8]
Alcohol Dehydrogenase	2-Propanol	210 mM	33 µmoles min ⁻¹	pH 9.0	[8]
Alcohol Dehydrogenase	Ethanol	21.5 mM	0.426 (units not specified)	pH 8.0, 25°C	[9]

Note: Specific K_m and V_{max} values for **Carba-NAD** with various dehydrogenases are not widely reported in the literature. The available data suggests that **Carba-NAD** can act as a substrate for some dehydrogenases with kinetics comparable to NAD⁺.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Carba-NAD**.

Enzyme Inhibition Assay: CD38 Hydrolase Activity

This protocol describes a fluorescence-based assay to determine the inhibitory effect of **Carba-NAD** on the NAD⁺ hydrolase activity of CD38.[10][11][12]

Materials:

- Recombinant human CD38 enzyme
- **Carba-NAD**
- 1,N⁶-etheno-NAD⁺ (ε-NAD⁺) as the fluorescent substrate

- Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **Carba-NAD** in assay buffer.
 - Prepare a working solution of recombinant CD38 in assay buffer.
 - Prepare a working solution of ϵ -NAD⁺ in assay buffer.
- Assay Setup:
 - To the wells of the 96-well plate, add 50 μ L of assay buffer (for blank and no-inhibitor controls) or 50 μ L of **Carba-NAD** solution at various concentrations.
 - Add 50 μ L of the CD38 enzyme solution to all wells except the blank.
 - Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
- Initiate Reaction:
 - Add 100 μ L of the ϵ -NAD⁺ substrate solution to all wells.
- Measurement:
 - Immediately measure the increase in fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) over time in a kinetic mode.
- Data Analysis:
 - Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time plot.

- Plot the percentage of inhibition against the concentration of **Carba-NAD** to determine the IC_{50} value.
- To determine the inhibition constant (K_i), perform the assay with varying concentrations of both ϵ -NAD⁺ and **Carba-NAD** and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Sirtuin Activity Assay

This protocol outlines a method to study the interaction of **Carba-NAD** with sirtuins, for example, in a competition assay format to screen for inhibitors.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Recombinant human SIRT3 enzyme
- **Carba-NAD**
- Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
- NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease to cleave the deacetylated fluorescent product)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare Reagents:
 - Prepare stock solutions of **Carba-NAD**, SIRT3 substrate, and NAD⁺ in assay buffer.
- Assay Setup:

- In a 96-well plate, add varying concentrations of a test inhibitor.
- Add a fixed concentration of **Carba-NAD** to act as a stable NAD⁺ analogue.
- Add the SIRT3 enzyme to all wells.
- Incubate at 37°C for 10 minutes.
- Enzymatic Reaction:
 - Initiate the reaction by adding the fluorogenic SIRT3 substrate and NAD⁺.
 - Incubate at 37°C for 30-60 minutes.
- Development:
 - Stop the reaction and initiate fluorescence development by adding the developer solution.
 - Incubate at 37°C for 15 minutes.
- Measurement:
 - Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
- Data Analysis:
 - The degree of inhibition by the test compound can be determined by the reduction in fluorescence, indicating that **Carba-NAD** is displaced from the enzyme's active site.

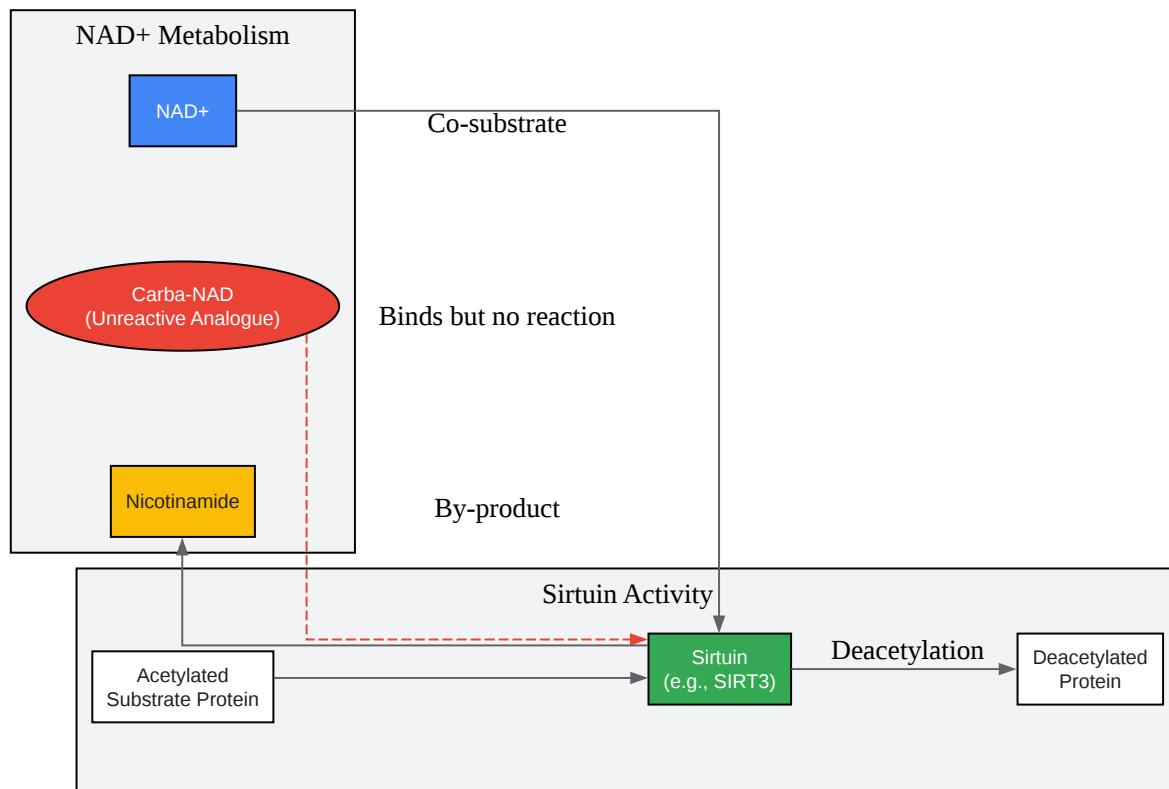
X-Ray Crystallography of Sirtuin-Carba-NAD Complexes

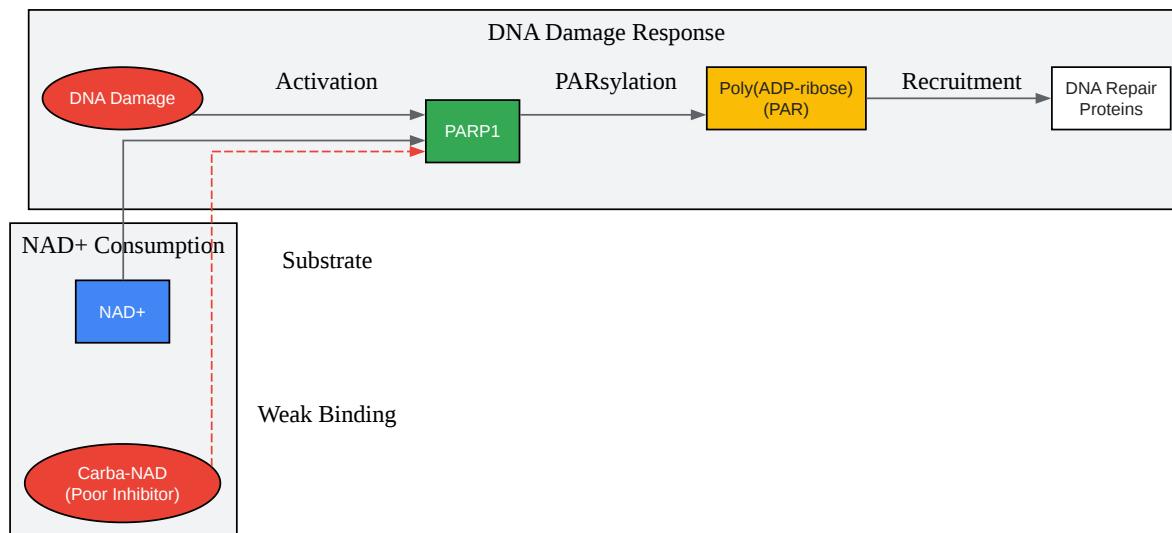
This protocol provides a general workflow for the co-crystallization of a sirtuin enzyme with **Carba-NAD** and a peptide substrate to determine its three-dimensional structure.[3][16][17]

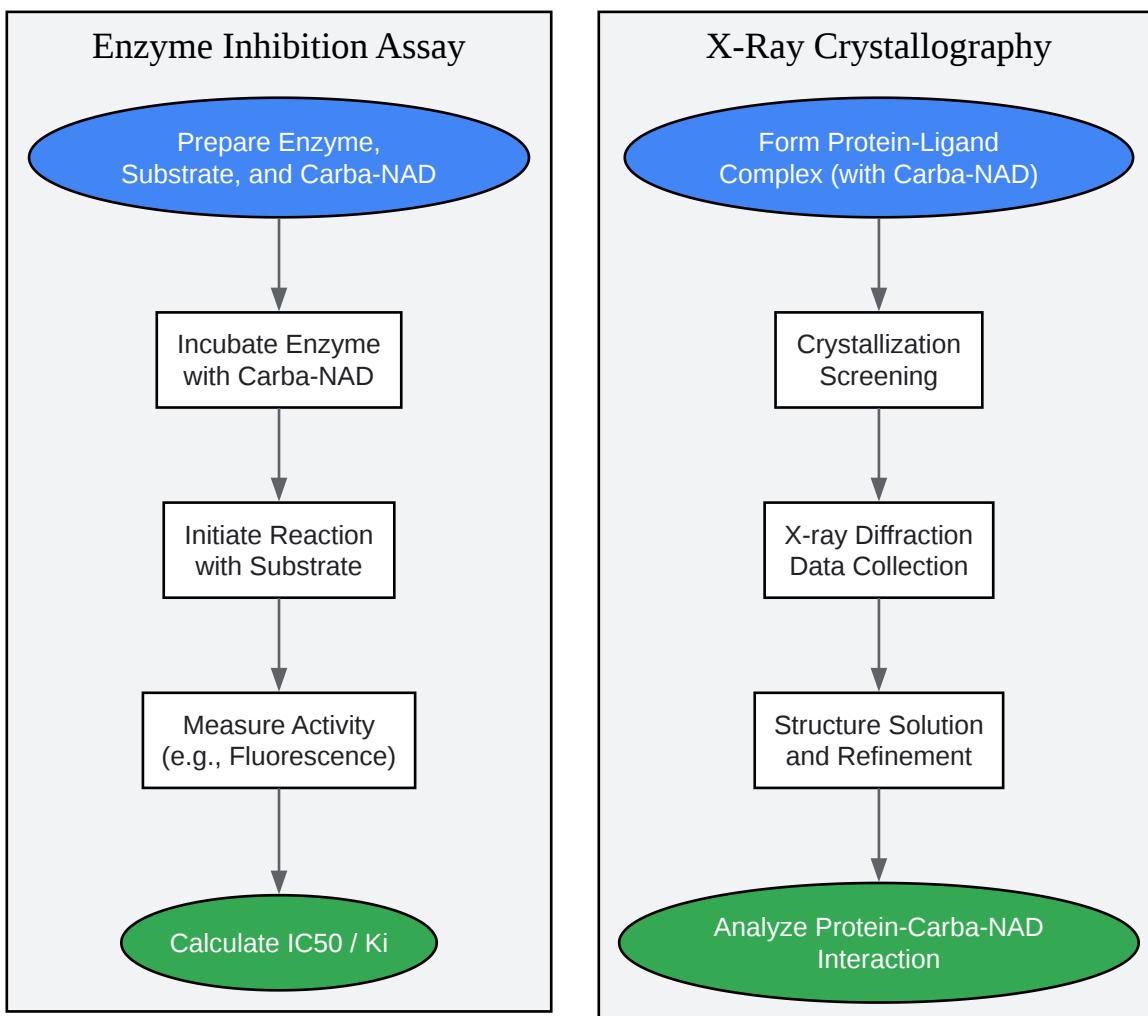
Materials:

- Purified recombinant SIRT3 or SIRT5 protein
- **Carba-NAD**

- Acetylated peptide substrate specific for the sirtuin
- Crystallization screening solutions
- Cryoprotectant
- X-ray diffraction equipment


Procedure:


- Complex Formation:
 - Incubate the purified sirtuin protein with a molar excess of the acetylated peptide substrate and **Carba-NAD** on ice for at least 30 minutes to allow for complex formation.
- Crystallization Screening:
 - Set up crystallization trials using the vapor diffusion method (hanging or sitting drop) by mixing the protein-ligand complex solution with a variety of crystallization screening solutions.
 - Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
- Crystal Optimization and Harvesting:
 - Optimize initial crystal hits by refining the concentrations of precipitants, pH, and additives.
 - Carefully harvest well-formed crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during data collection.
- X-ray Diffraction Data Collection:
 - Flash-cool the cryo-protected crystal in a stream of liquid nitrogen.
 - Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.


- Structure Determination and Refinement:
 - Process the diffraction data to determine the unit cell parameters and space group.
 - Solve the crystal structure using molecular replacement with a known sirtuin structure as a search model.
 - Build and refine the atomic model of the sirtuin-peptide-**Carba-NAD** complex against the experimental data.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to **Carba-NAD**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of the intrinsic NAD⁺ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. Synthesis of carba-NAD and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of human sirtuin 3 complexes with ADP-ribose and with carba-NAD+ and SRT1720: binding details and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ijsra.net [ijsra.net]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ϵ -NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-Cell Imaging of Sirtuin Activity Using a One-Step Fluorescence Probe | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Carba-NAD: An In-depth Technical Guide to a Non-reactive Substrate Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260728#carba-nad-as-an-unreactive-substrate-analogue>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com